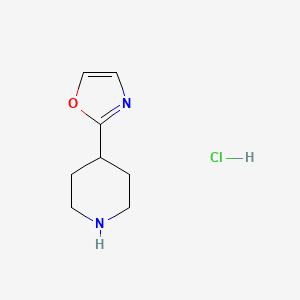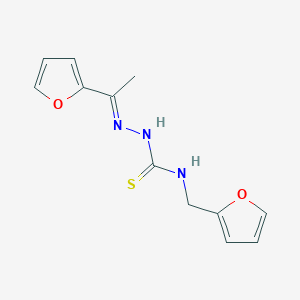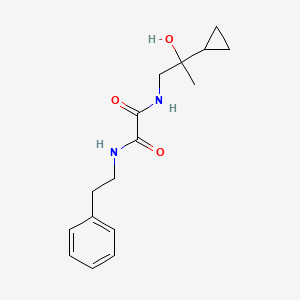![molecular formula C10H7F3N2OS B2978517 2-Sulfanylidene-3-[4-(trifluoromethyl)phenyl]imidazolidin-4-one CAS No. 338773-10-7](/img/structure/B2978517.png)
2-Sulfanylidene-3-[4-(trifluoromethyl)phenyl]imidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Sulfanylidene-3-[4-(trifluoromethyl)phenyl]imidazolidin-4-one is a chemical compound with the formula C10H7F3N2OS . It is used for research purposes .
Synthesis Analysis
A series of N-substituted-2-sulfanylidene-1,3-thiazolidin-4-ones were synthesized and characterized by 1H NMR, 13C NMR, FTIR, GC MS, LCMS/MS and C,H,N,S elemental analysis . The synthesis of these compounds generally involves a cyclocondensation reaction .Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Scientific Research Applications
Hydantoin Derivatives A Review
Hydantoins, including structures similar to 2-Sulfanylidene-3-[4-(trifluoromethyl)phenyl]imidazolidin-4-one, are highlighted for their medicinal chemistry applications. They are recognized as valuable scaffolds in drug discovery due to their presence in several medications and their potential for therapeutic and agrochemical applications. The synthesis of hydantoins, often via the Bucherer-Bergs reaction, lays the foundation for producing compounds with diverse biological activities (Shaikh et al., 2023).
Thiazolidinediones and Their Derivatives From Synthesis to Biological Applications
Research on thiazolidine derivatives, akin to the sulfanylidene-imidazolidinone framework, discloses their critical role in synthesizing valuable organic compounds for potential therapeutic uses. These derivatives exhibit a wide range of pharmacological properties, including anticancer, anticonvulsant, and antimicrobial activities. The review of their synthesis, pharmacological activities, and the benefits of green chemistry in their production provides insights into the exploration of these scaffolds for future drug development (Sahiba et al., 2020).
Antioxidant Capacity and Chemical Interactions Another angle of research focuses on the antioxidant capacity of related compounds, exploring their reaction pathways and potential for therapeutic applications. Studies such as those on ABTS/potassium persulfate decolorization assays reveal the complex interactions underlying antioxidant capacity, emphasizing the specificity and relevance of these reactions in comparative analysis between antioxidants (Ilyasov et al., 2020).
properties
IUPAC Name |
2-sulfanylidene-3-[4-(trifluoromethyl)phenyl]imidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2OS/c11-10(12,13)6-1-3-7(4-2-6)15-8(16)5-14-9(15)17/h1-4H,5H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNFYJJNISFIES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Cyanomethyl)-2-[4-(difluoromethylsulfonyl)phenyl]-N-propylacetamide](/img/structure/B2978434.png)
![2-(2-fluorophenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2978437.png)



![7-(4-chlorophenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2978442.png)

![1-(3-Fluoro-4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2978449.png)
![3,4,5-trimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2978451.png)


![2-(3-(phenylsulfonyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2978454.png)

